2-Bromo-3-chloro-4-(trifluoromethyl)aniline
Description
2-Bromo-3-chloro-4-(trifluoromethyl)aniline is a halogenated aniline derivative with a trifluoromethyl (-CF₃) substituent. The molecular formula for such compounds is typically C₇H₄BrClF₃N, with a molecular weight of ~274.46 g/mol. Its primary applications include use as an intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the -CF₃ group and halogen atoms, which modulate reactivity and stability .
Properties
IUPAC Name |
2-bromo-3-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-4(13)2-1-3(6(5)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIOIPWRXJDMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of 2-bromo-3-chlorotoluene to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine group using reducing agents such as iron powder or tin chloride in acidic conditions.
Industrial Production Methods
Industrial production of 2-Bromo-3-chloro-4-(trifluoromethyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Bromo-3-chloro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The triflu
Biological Activity
2-Bromo-3-chloro-4-(trifluoromethyl)aniline is a halogenated aniline derivative characterized by its unique trifluoromethyl group, which is known to enhance biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The molecular formula of 2-Bromo-3-chloro-4-(trifluoromethyl)aniline is C8H4BrClF3N, with a molecular weight of 283.48 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.
The biological activity of 2-Bromo-3-chloro-4-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake. Additionally, the amino and bromo groups can engage in hydrogen bonding, further modulating its biological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Bromo-3-chloro-4-(trifluoromethyl)aniline have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds were reported at approximately 25.9 μM against these pathogens .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 2-Bromo-3-chloro-4-(trifluoromethyl)aniline | 25.9 | Bactericidal against S. aureus |
| Related Trifluoromethyl Anilines | Varies | Antimicrobial potential |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that halogenated anilines can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of NF-kB pathways and modulation of cell cycle regulators .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various anilines, including derivatives with trifluoromethyl substitutions. Results indicated that these compounds exhibited not only bacteriostatic but also bactericidal activities, with specific emphasis on their action against resistant strains .
- Evaluation of Anticancer Properties : Another study focused on the anticancer potential of halogenated anilines, revealing that compounds with similar structural features to 2-Bromo-3-chloro-4-(trifluoromethyl)aniline showed significant cytotoxicity against breast and colon cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood through comparison with analogs differing in halogen positions, substituent types, or electronic profiles. Below is a detailed analysis:
Positional Isomers and Halogen-Substituted Analogs
Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The -CF₃ group in 2-Bromo-3-chloro-4-(trifluoromethyl)aniline enhances electrophilic substitution resistance compared to non-fluorinated analogs like 4-Bromo-3-fluoroaniline (CAS 1667-10-3) .
- Halogen Reactivity : Bromine at position 2 increases susceptibility to nucleophilic displacement compared to chlorine, as seen in 3-Bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3) .
- Steric Effects : The proximity of Br (2) and Cl (3) in the target compound creates steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings compared to 4-Bromo-3-(trifluoromethyl)aniline .
Notes
- Data Gaps : Exact thermodynamic data (e.g., ΔHf, logP) for 2-Bromo-3-chloro-4-(trifluoromethyl)aniline are unavailable in the provided evidence; extrapolated values from analogs are used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
